3-Benzoyl-2-chloropyridine
Overview
Description
3-Benzoyl-2-chloropyridine is a chemical compound with the molecular formula C12H8ClNO and a molecular weight of 217.65 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 3-Benzoyl-2-chloropyridine consists of a pyridine ring substituted with a benzoyl group at the 3-position and a chlorine atom at the 2-position .Chemical Reactions Analysis
While specific chemical reactions involving 3-Benzoyl-2-chloropyridine are not detailed in the search results, pyridines, in general, can be elaborated into substituted and functionalized structures based on organometallic chemistry .Physical And Chemical Properties Analysis
The predicted physical and chemical properties of 3-Benzoyl-2-chloropyridine include a melting point of 100.60°C, a boiling point of approximately 356.8°C at 760 mmHg, a density of approximately 1.3 g/cm^3, and a refractive index of n 20D 1.60 .Scientific Research Applications
Formation of Supramolecular Structures : The compound N-Benzoyl-N'-(2-chloro-3-pyridyl)thiourea, prepared from 3-amino-2-chloropyridine and benzoyl isothiocyanate, shows dihedral angles between the benzene and pyridyl rings, forming an infinite supramolecular structure through intermolecular hydrogen-bond interactions (Yu‐Jie Ding et al., 2009).
Synthesis of Nevirapine Analogue : A method for preparing 3-amino-2-chloropyridines with various substituents, including benzoyl, led to the synthesis of an isoquinoline analogue of the reverse transcriptase inhibitor Nevirapine (J. Bakke & J. Říha, 2001).
Acyl Migration in Chemical Synthesis : The conversion of benzyl 3-O-benzoyl-4,6-O-benzylidene-β-d-galactopyranoside into the 2-benzoate by acyl migration provides an example of this process towards C-1 (G. Chittenden & J. Buchanan, 1969).
Photocatalysis : Titanium-dioxide-mediated photocatalysed reactions of organic systems, including 2-amino-5-chloropyridine and benzoyl peroxide, demonstrate the potential for various photocatalytic applications (M. Qamar, M. Muneer, & D. Bahnemann, 2005).
Solid Phase Synthesis of RNA and DNA-RNA Mixtures : The selective 2'-benzoylation at the cis 2',3'-diols of protected ribonucleosides has enabled new methodologies in the solid phase synthesis of RNA and DNA-RNA mixtures (T. Kempe et al., 1982).
Organic Chemistry Synthesis and Transformations : The preparation and transformations of 2-aza-3-oxabicyclo [2.2.1] heptene hydrochloride, involving reactions with benzoyl chloride, demonstrate diverse routes to oxazabicycloheptenes (D. Ranganathan et al., 1981).
Antimicrobial Agents Synthesis : The synthesis of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, with potential antimicrobial properties, showcases the compound's application in pharmaceutical chemistry (G. Elgemeie et al., 2017).
properties
IUPAC Name |
(2-chloropyridin-3-yl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-12-10(7-4-8-14-12)11(15)9-5-2-1-3-6-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJGMDXUAOTRBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356455 | |
Record name | 3-Benzoyl-2-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoyl-2-chloropyridine | |
CAS RN |
80099-81-6 | |
Record name | 3-Benzoyl-2-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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